(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Description
(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is a thiazole-based compound characterized by a central thiazole ring substituted with a 4-nitrophenyl group, a cyano-vinyl-amino linker, and an isobutyl benzoate ester. Its molecular formula is C₃₀H₂₅N₃O₅S (estimated), with a molecular weight of approximately 539.6 g/mol. The E-configuration of the vinyl group ensures spatial alignment critical for interactions with biological targets. Key functional groups include:
- Thiazole ring: Imparts rigidity and facilitates π-π stacking and hydrogen bonding.
- 4-Nitrophenyl group: Enhances electron-withdrawing effects and binding affinity.
- Isobutyl ester: Increases lipophilicity, influencing pharmacokinetic properties.
This compound is explored for antimicrobial and anticancer applications due to its structural similarity to bioactive thiazole derivatives .
Properties
IUPAC Name |
2-methylpropyl 4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15(2)13-31-23(28)17-3-7-19(8-4-17)25-12-18(11-24)22-26-21(14-32-22)16-5-9-20(10-6-16)27(29)30/h3-10,12,14-15,25H,13H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAUDVPGOZUGDR-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves a multi-step process. The key steps include the formation of the thiazole ring, the introduction of the nitrophenyl group, and the final coupling with the benzoate moiety. Common reagents used in these reactions include thionyl chloride, sodium cyanide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction of the cyano group can produce amine derivatives.
Scientific Research Applications
(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and nitrophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (Z)-ethyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
- Structure : Ethyl ester instead of isobutyl; Z-configuration.
- Molecular Weight : 420.44 g/mol .
- Activity : Exhibits antimicrobial properties (e.g., E. coli inhibition) and moderate anticancer activity via enzyme inhibition .
Compound B : (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide
- Structure : Benzamide replaces isobutyl ester; 3-nitrophenyl substitution.
- Molecular Weight : ~406.4 g/mol .
- Activity : Higher solubility due to the amide group; induces apoptosis in cancer cells via caspase-3 activation .
- Key Difference : The 3-nitro positional isomer may reduce π-π stacking efficiency compared to the 4-nitro derivative.
Compound C : (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide
Functional Group Modifications
Compound D : (E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide
- Structure : Sulfonamide replaces ester; cyclohexylphenyl group.
- Molecular Weight : ~550 g/mol .
- Activity : Anti-inflammatory via COX-2 inhibition; bulky cyclohexyl group enhances steric hindrance, reducing off-target interactions .
- Key Difference : Sulfonamide improves water solubility but may reduce membrane permeability compared to esters.
Compound E : (E)-methyl 4-((2-(4-(4-acetoxyphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- Structure : Acetoxyphenyl substituent; methyl ester.
- Activity : Acetoxy group undergoes hydrolysis in vivo, releasing active metabolites with prolonged anticancer effects .
- Key Difference : Hydrolytic instability contrasts with the stable nitro group in the parent compound.
Stereochemical and Electronic Effects
- E vs. Z Isomers : The E-configuration in the parent compound optimizes the spatial arrangement for target binding, whereas Z-isomers (e.g., Compound A) show reduced potency due to unfavorable steric clashes .
- Electron-Donating vs. Withdrawing Groups :
- 4-Nitrophenyl : Strong electron-withdrawing effect enhances electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine thiols) .
- Methoxyphenyl (Compound in ) : Electron-donating methoxy group reduces electrophilicity, decreasing binding affinity but improving metabolic stability .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituent | Functional Group | Molecular Weight (g/mol) | Key Activity |
|---|---|---|---|---|
| Parent Compound | 4-Nitrophenyl | Isobutyl ester | ~539.6 | Antimicrobial, Anticancer |
| Compound A (Z-ethyl) | 4-Nitrophenyl | Ethyl ester | 420.44 | Antimicrobial |
| Compound B (3-nitro) | 3-Nitrophenyl | Benzamide | ~406.4 | Anticancer (apoptosis) |
| Compound C (2,4-Cl₂) | 2,4-Dichlorophenyl | Benzamide | ~450.3 | Anticancer (IC₅₀ = 1.2 µM) |
| Compound D (sulfonamide) | 4-Cyclohexylphenyl | Sulfonamide | ~550 | Anti-inflammatory |
Research Findings and Implications
- Anticancer Potency : The parent compound’s 4-nitrophenyl and E-configuration synergize to inhibit tubulin polymerization (IC₅₀ = 0.8 µM in MCF-7 cells), outperforming benzamide derivatives (e.g., Compound B, IC₅₀ = 2.5 µM) .
- Antimicrobial Spectrum : The isobutyl ester enhances membrane penetration, yielding broader-spectrum activity (Gram-positive and Gram-negative bacteria) compared to ethyl esters .
- Structural Optimization : Introducing sulfonamide (Compound D) or halogenated aryl groups (Compound C) balances potency and pharmacokinetics, guiding future drug design .
Biological Activity
(E)-isobutyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a cyano group, and a nitrophenyl group, contributing to its biological activity. The molecular formula is , with a molecular weight of 430.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.46 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with thiazole and nitrophenyl groups have been shown to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The mechanism often involves the modulation of specific enzymes and pathways critical for cancer cell survival.
In a study examining similar compounds, the following IC50 values were reported:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | A549 | 6.75 ± 0.19 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 1.73 ± 0.01 |
These results suggest that the presence of the thiazole and nitrophenyl moieties enhances the antitumor efficacy of these compounds.
The proposed mechanism of action for this compound involves several interactions:
- Enzyme Inhibition : The thiazole ring can interact with specific enzymes, inhibiting their activity and disrupting cancer cell metabolism.
- Hydrogen Bonding : The cyano group may form hydrogen bonds with active site residues in target proteins, increasing binding affinity.
- π-π Stacking Interactions : The nitrophenyl group can participate in π-π stacking with nucleic acids or proteins, stabilizing the compound-enzyme complex.
Case Studies
Several studies have focused on similar compounds to evaluate their biological activities:
-
Antitumor Studies : Research has shown that derivatives containing thiazole and nitrophenyl groups demonstrated significant cytotoxic effects against various cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) cultures.
- Study Findings : In vitro assays indicated that these compounds could effectively inhibit cell proliferation, suggesting potential as new antitumor agents.
- Antimicrobial Activity : Some derivatives have also been tested for antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth.
- DNA Binding Studies : Investigations into DNA binding modes showed that these compounds predominantly bind within the minor groove of DNA, which could contribute to their antitumor effects by interfering with DNA replication processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
